5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione
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Overview
Description
5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a pyrazole ring fused with an oxadiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of 1,3-diphenylpyrazole with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Diphenylpyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
Uniqueness
5-(1,3-Diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione stands out due to its unique combination of a pyrazole and oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .
Properties
CAS No. |
917461-46-2 |
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Molecular Formula |
C17H12N4OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H12N4OS/c23-17-19-18-16(22-17)14-11-21(13-9-5-2-6-10-13)20-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,23) |
InChI Key |
MBTYARMQFJKYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NNC(=S)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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